Advanced Physicochemical Profiling and Synthetic Utility of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Advanced Physicochemical Profiling and Synthetic Utility of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Executive Summary
The rational design of biologically active molecules heavily relies on heavily functionalized heterocyclic scaffolds. 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0) represents a highly specialized polyhalogenated pyrazine building block. By strategically positioning orthogonal halogens (fluorine and chlorine) alongside an electron-donating dimethylamino group, this scaffold offers unparalleled regiocontrol for sequential functionalization. This technical whitepaper dissects the physicochemical properties, electronic reactivity logic, and validated synthetic protocols for this critical intermediate, empowering drug discovery and agrochemical development workflows.
Physicochemical Properties & Structural Data
Understanding the physical and chemical constants of 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is the first step in predicting its behavior in both synthetic environments and biological systems. The presence of two fluorine atoms significantly lowers the basicity of the pyrazine nitrogens while increasing the overall lipophilicity (LogP) of the molecule, a critical parameter for membrane permeability in drug design.
| Property | Value | Causality / Significance |
| Chemical Name | 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | IUPAC standard nomenclature. |
| CAS Registry Number | 55215-64-0 | Unique identifier for procurement and safety tracking [1]. |
| Molecular Formula | C₆H₆ClF₂N₃ | Dictates exact mass for high-resolution MS validation. |
| Molecular Weight | 193.58 g/mol | Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD) [2]. |
| SMILES String | CN(C)C1=NC(F)=C(Cl)N=C1F | Structural representation for cheminformatics and in silico docking. |
| Appearance | Colorless to pale yellow liquid/solid | Typical of low-molecular-weight polyhalogenated pyrazines. |
| Predicted Boiling Point | ~230–250 °C | High boiling point necessitates high-vacuum distillation or chromatography for purification. |
| Solubility Profile | Soluble in EtOAc, DCM, DMSO, DMF | Highly lipophilic; insoluble in water. Ideal for biphasic organic extraction. |
Electronic Structure & Orthogonal Reactivity
As a Senior Application Scientist, I cannot overstate the importance of understanding the electronic push-pull dynamics of this specific pyrazine core. The reactivity of 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is governed by the competing electronic effects of its substituents:
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The Dimethylamino Group (C2): This group exerts a strong +M (mesomeric) electron-donating effect. It pushes electron density into the pyrazine ring, which generally deactivates the ring toward nucleophilic attack. However, its influence is highly directional, primarily affecting the ortho (C3) and para (C5) positions.
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The Fluorine Atoms (C3, C6): Fluorine is highly electronegative (-I effect) but a poor leaving group in standard aliphatic chemistry. However, in Nucleophilic Aromatic Substitution (SNAr), fluorine is an exceptional leaving group due to its ability to stabilize the Meisenheimer complex intermediate [3].
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The Chlorine Atom (C5): Chlorine is less electronegative than fluorine and is a poorer leaving group in SNAr reactions on this specific scaffold. However, it is highly active toward oxidative addition by Palladium (Pd) or Copper (Cu) catalysts.
The Causality of Orthogonal Functionalization: Because the C3 and C6 fluorines are highly activated for SNAr, and the C5 chlorine is primed for transition-metal catalysis, chemists can perform sequential, regioselective modifications without protecting groups. You can displace the C3 fluorine with an amine or alkoxide, and subsequently perform a Suzuki-Miyaura cross-coupling at the C5 chlorine.
Diagram 1: Electronic logic driving orthogonal regioselectivity in polyhalogenated pyrazines.
Synthetic Methodologies: The Halex Reaction
The industrial and laboratory-scale synthesis of fluorinated pyrazines relies on the Halogen Exchange (Halex) reaction [4]. Direct fluorination of pyrazines using fluorine gas or electrophilic fluorinating agents (like Selectfluor) often leads to decomposition or poor regiocontrol. Instead, the Halex reaction utilizes a polychlorinated precursor (e.g., 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine) and anhydrous Potassium Fluoride (KF) in a polar aprotic solvent at elevated temperatures.
Mechanistic Causality in the Halex Reaction
The SNAr displacement of chloride by fluoride requires overcoming a significant activation energy barrier.
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Solvent Choice: Sulfolane is selected because it is a highly polar aprotic solvent that remains stable at the required reaction temperature (150–180 °C), unlike DMF which can decompose into dimethylamine and carbon monoxide.
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Phase Transfer Catalyst (PTC): Tetraphenylphosphonium bromide (Ph₄PBr) is utilized to solubilize the solid fluoride ion into the organic phase, drastically accelerating the reaction rate.
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Moisture Control: The presence of trace water will cause the fluoride ion to act as a base rather than a nucleophile, leading to the hydrolysis of the chloropyrazine into a pyrazinone byproduct. Therefore, stringent anhydrous conditions are a self-validating necessity.
Diagram 2: Standardized workflow for the Halex synthesis of fluorinated pyrazines.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not deviate from the moisture-control steps, as they are the primary cause of failure in fluoropyrazine synthesis.
Protocol A: Halex Synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Reagents Required:
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3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine (1.0 equiv, 10 mmol)
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Potassium Fluoride, spray-dried (3.5 equiv, 35 mmol)
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Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 equiv, 0.5 mmol)
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Anhydrous Sulfolane (20 mL)
Step-by-Step Methodology:
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Dehydration (Critical Step): Add spray-dried KF (35 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar. Apply high vacuum (0.1 mmHg) and heat the flask to 150 °C using an oil bath for 4 hours. Causality: This ensures the absolute removal of lattice water from KF, preventing pyrazinone formation.
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Reagent Addition: Backfill the flask with dry Argon. Allow to cool to room temperature. Add 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine (10 mmol), Ph₄PBr (0.5 mmol), and anhydrous sulfolane (20 mL).
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Reaction Execution: Heat the vigorously stirring mixture to 150 °C under an Argon atmosphere.
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Self-Validating Checkpoint: After 12 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL EtOAc and wash with 1 mL water. Analyze the organic layer via GC-MS. Validation metric: The reaction is deemed complete only when the intermediate mono-fluoro-dichloro species is <5% by area integration.
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Quench and Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine (5 x 50 mL). Causality: Multiple brine washes are strictly required to partition the high-boiling sulfolane out of the organic phase.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure difluoro product.
Protocol B: Regioselective SNAr Functionalization at C3
Objective: Displace the highly activated C3 fluorine with a primary amine while leaving the C5 chlorine intact for future cross-coupling.
Step-by-Step Methodology:
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Dissolve 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (1.0 equiv) in anhydrous THF (0.2 M concentration).
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Add the desired primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as an acid scavenger.
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Stir at room temperature for 4 hours.
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Validation: Monitor via LC-MS. The SNAr at the C3 position is highly facile due to the adjacent ring nitrogen and the -I effect of the C6 fluorine. The C5 chlorine will remain untouched at room temperature, ensuring perfect chemoselectivity.
Applications in Advanced Therapeutics & Agrochemicals
The 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine scaffold is a privileged structure in modern chemical biology.
Pharmaceuticals (Kinase Inhibitors): Pyrazine cores are excellent bioisosteres for pyrimidines and pyridines in ATP-competitive kinase inhibitors. The dimethylamino group provides a critical hydrogen bond acceptor/donor dynamic in the hinge region of kinases, while the fluorine atoms increase the metabolic stability of the drug by blocking cytochrome P450-mediated oxidation at the pyrazine ring.
Agrochemicals (Fungicides): In the agrochemical sector, fluorinated heterocycles are prized for their environmental stability and high efficacy at low application rates [4]. This specific scaffold serves as a precursor to complex succinate dehydrogenase inhibitors (SDHIs). The SNAr and cross-coupling capabilities allow agrochemical chemists to rapidly synthesize libraries of analogs by varying the substituents at the C3 and C5 positions, optimizing for both fungicidal activity and soil half-life.
References
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National Institutes of Health (PMC). "SNAr Radiofluorination with In Situ-Generated[18F]Tetramethylammonium Fluoride". J Am Chem Soc. Available at:[Link]
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Chinese Chemical Letters. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation". ResearchGate/RHHZ. Available at:[Link]
